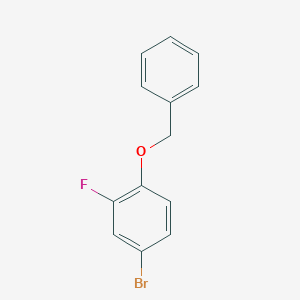

1-(Benzyloxy)-4-bromo-2-fluorobenzene

Description

BenchChem offers high-quality 1-(Benzyloxy)-4-bromo-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-bromo-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVUDNMNSPYSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595975 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133057-82-6 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-fluorobenzene

CAS Number: 185346-79-6

This technical guide provides a comprehensive overview of 1-(benzyloxy)-4-bromo-2-fluorobenzene, a versatile synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust synthesis protocol, and its application in key cross-coupling reactions, supported by detailed experimental procedures and data presented for clarity and reproducibility.

Chemical and Physical Properties

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a substituted aromatic ether. The strategic placement of the benzyloxy, bromo, and fluoro groups imparts unique reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the fluorine and bromine atoms activates the aromatic ring for certain transformations, while the benzyloxy group can be a stable protecting group or a pharmacophoric element.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

| Property | Value |

| CAS Number | 185346-79-6 |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 33-35 °C |

| Boiling Point | 329.1 ± 27.0 °C (Predicted) |

| Density | 1.445 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

The synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene is most effectively achieved through a two-step process commencing with the regioselective bromination of 2-fluorophenol to yield 4-bromo-2-fluorophenol, followed by a Williamson ether synthesis to introduce the benzyl group.

Caption: Synthetic workflow for 1-(Benzyloxy)-4-bromo-2-fluorobenzene.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorophenol (Intermediate)

Materials:

-

2-Fluorophenol

-

Dichloromethane (DCM)

-

Bromine

-

Saturated sodium bicarbonate solution

-

Sodium bisulfite

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a flask cooled to 0-5 °C in an ice bath, dissolve 2-fluorophenol (1.0 eq) in dichloromethane.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution.

-

Maintain the reaction at 0-5 °C for two hours, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by pouring the mixture into a solution of sodium bisulfite in water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-fluorophenol.

Table 2: Representative Data for the Synthesis of 4-Bromo-2-fluorophenol

| Parameter | Value |

| Starting Material | 2-Fluorophenol |

| Reagent | Bromine |

| Solvent | Dichloromethane |

| Temperature | 0-5 °C to room temperature |

| Reaction Time | 3 hours |

| Yield | ~90% |

| Purification | Aqueous workup |

Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

Materials:

-

4-Bromo-2-fluorophenol

-

Benzyl bromide

-

Potassium carbonate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Table 3: Representative Data for the Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

| Parameter | Value |

| Starting Material | 4-Bromo-2-fluorophenol |

| Reagents | Benzyl bromide, Potassium carbonate |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | Room temperature |

| Reaction Time | 12-16 hours |

| Yield | ~95% |

| Purification | Column chromatography |

Applications in Cross-Coupling Reactions

1-(Benzyloxy)-4-bromo-2-fluorobenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

This reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Caption: Generalized Suzuki-Miyaura coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

-

1-(Benzyloxy)-4-bromo-2-fluorobenzene

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask, combine 1-(benzyloxy)-4-bromo-2-fluorobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 mixture).

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the biaryl product.

Table 4: Representative Data for Suzuki-Miyaura Coupling

| Parameter | Value |

| Aryl Halide | 1-(Benzyloxy)-4-bromo-2-fluorobenzene |

| Boronic Acid | 4-Methoxyphenylboronic acid |

| Catalyst System | Pd(OAc)₂ / SPhos |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane / Water (4:1) |

| Temperature | 100 °C |

| Yield | High (typically >85%) |

Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines, which are common substructures in drug molecules.

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Benzyloxy)-4-bromo-2-fluorobenzene. This versatile building block is of significant interest to researchers in organic synthesis and medicinal chemistry due to its unique combination of functional groups, which allow for a variety of chemical transformations.

Core Chemical Properties

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a polysubstituted aromatic compound. The interplay of the electron-donating benzyloxy group and the electron-withdrawing halogen atoms (bromine and fluorine) on the benzene ring dictates its reactivity and potential applications as a synthetic intermediate.

Physicochemical Data

A summary of the key physicochemical properties of 1-(Benzyloxy)-4-bromo-2-fluorobenzene is presented in Table 1. While some experimental data is available, certain properties are predicted based on computational models due to a lack of comprehensive experimental reports.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrFO | [1][2] |

| Molecular Weight | 281.12 g/mol | [1] |

| CAS Number | 185346-79-6 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 31.0-37.0 °C | [2] |

| Boiling Point (Predicted) | 329.1 ± 27.0 °C | |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water.[3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the fluorophenyl and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the carbons in the fluorophenyl ring will be particularly informative regarding the electronic effects of the substituents.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will be a key feature, resulting in M and M+2 peaks of similar abundance.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic rings and the methylene group, and C-Br and C-F bonds.[1]

Synthesis and Experimental Protocols

The synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene can be achieved through a two-step process starting from 4-bromo-2-fluorophenol. This method involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis.

Recommended Synthetic Protocol

Step 1: Benzylation of 4-Bromo-2-fluorophenol

This initial step involves the O-alkylation of 4-bromo-2-fluorophenol with benzyl bromide in the presence of a suitable base.

-

Materials:

-

4-Bromo-2-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-4-bromo-2-fluorobenzene.

-

Reactivity and Potential Applications

The chemical reactivity of 1-(Benzyloxy)-4-bromo-2-fluorobenzene is centered around the aryl bromide and the electron-rich aromatic ring. These features make it a valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new C-C bond by coupling the aryl bromide with a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. This is a key transformation for the synthesis of arylamines, another important class of compounds in drug discovery.

Benzyne Formation

Under strong basic conditions, ortho-haloaryl compounds can undergo elimination to form a highly reactive benzyne intermediate. The presence of both bromine and fluorine atoms at the 1- and 2-positions suggests that 1-(benzyloxy)-4-bromo-2-fluorobenzene could potentially form a benzyne intermediate upon treatment with a strong base like sodium amide or an organolithium reagent. This reactive intermediate can then be trapped by various nucleophiles or dienes to generate highly functionalized aromatic compounds.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are prevalent in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The bromine atom serves as a synthetic handle for introducing further molecular diversity. While specific drug candidates derived directly from 1-(benzyloxy)-4-bromo-2-fluorobenzene are not widely reported in the literature, its structural motifs are present in various biologically active molecules. Its utility as a building block allows for the synthesis of a wide range of derivatives that can be screened for various pharmacological activities. For instance, benzyloxy-containing chalcones and other derivatives have been investigated for their potential as anticancer and antimicrobial agents.[5]

Conclusion

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a valuable and versatile intermediate for organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides access to a wide array of complex molecular architectures. For researchers and scientists in drug development, this compound represents a key building block for the synthesis of novel chemical entities with potential therapeutic applications. Further exploration of its utility in the synthesis of biologically active compounds is a promising area for future research.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]

- 3. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctionalized structure, featuring a benzyloxy ether, a bromine atom, and a fluorine atom on a benzene ring, makes it a versatile synthetic intermediate. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning this molecule as a valuable building block in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in modern chemical research.

Physicochemical Properties

The physicochemical properties of 1-(Benzyloxy)-4-bromo-2-fluorobenzene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| CAS Number | 185346-79-6 |

| Appearance | White to off-white solid or fused solid[1][2][3] |

| Melting Point | 31.0-37.0 °C[1] |

| Boiling Point | ~329 °C (Predicted)[3] |

| Density | ~1.445 g/cm³ (Predicted)[3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.[2] |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene |

| Synonyms | 4-(Benzyloxy)-1-bromo-2-fluorobenzene, Benzyl 4-bromo-3-fluorophenyl ether |

Chemical Structure

The chemical structure of 1-(Benzyloxy)-4-bromo-2-fluorobenzene is presented below. The presence of the ortho-fluoro and para-bromo substituents relative to the benzyloxy group dictates its reactivity in various organic reactions.

Caption: Chemical structure of 1-(Benzyloxy)-4-bromo-2-fluorobenzene.

Synthesis

The synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene is typically achieved through a two-step process starting from 4-bromophenol. This method involves the protection of the hydroxyl group via benzylation, followed by a regioselective fluorination.

Experimental Protocol: Two-Step Synthesis

Step 1: Benzylation of 4-Bromophenol to afford 1-(Benzyloxy)-4-bromobenzene

-

Reaction Setup: To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification by recrystallization or column chromatography provides pure 1-(benzyloxy)-4-bromobenzene.

Step 2: Ortho-Fluorination of 1-(Benzyloxy)-4-bromobenzene

-

Reaction Setup: Dissolve 1-(benzyloxy)-4-bromobenzene (1 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Cool the solution to a low temperature (typically -78 °C) and add a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to effect ortho-lithiation.

-

Fluorination: After stirring for a period to ensure complete lithiation, add a source of electrophilic fluorine, for example, N-fluorobenzenesulfonimide (NFSI, 1.2 equivalents), portion-wise while maintaining the low temperature.

-

Quenching and Work-up: Allow the reaction to warm to room temperature slowly. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Caption: Synthetic workflow for 1-(Benzyloxy)-4-bromo-2-fluorobenzene.

Applications in Organic Synthesis and Drug Development

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a highly valued intermediate in organic synthesis due to the differential reactivity of its functional groups.

-

Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex molecules. The presence of the fluorine atom can influence the electronic properties of the aromatic ring, thereby modulating the reactivity at the C-Br bond.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAAr) reactions, particularly when activated by electron-withdrawing groups or through the formation of an aryne intermediate.

-

Protecting Group Chemistry: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl functionality. It is stable under a variety of reaction conditions and can be deprotected when necessary, typically through catalytic hydrogenation.

The utility of this compound as a synthetic building block is highlighted by its application in the preparation of precursors for pharmaceuticals and agrochemicals. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Conclusion

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a key synthetic intermediate with a unique combination of functional groups that offer a multitude of possibilities for chemical transformations. Its role in the construction of complex organic molecules, particularly in the context of drug discovery and development, underscores its importance in modern organic chemistry. The synthetic protocol and physicochemical data provided in this guide serve as a valuable resource for researchers and scientists working in this area.

References

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(benzyloxy)-4-bromo-2-fluorobenzene. This information is intended to support research and development efforts in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a halogenated aromatic ether. Its structure features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. The presence and positions of these functional groups confer specific physicochemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex structures.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

| Property | Value | Source |

| CAS Number | 185346-79-6 | [1] |

| Molecular Formula | C₁₃H₁₀BrFO | [1] |

| Molecular Weight | 281.12 g/mol | [1] |

| Appearance | White fused solid | [1] |

| Melting Point | 31.0-37.0 °C | [1] |

| IUPAC Name | 4-(benzyloxy)-1-bromo-2-fluorobenzene | [1] |

| SMILES | FC1=C(Br)C=CC(OCC2=CC=CC=C2)=C1 | [1] |

Synthesis

The primary synthetic route to 1-(benzyloxy)-4-bromo-2-fluorobenzene is through a Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol with an alkyl halide in the presence of a base.

Synthetic Pathway

The synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene is achieved by the reaction of 4-bromo-2-fluorophenol with benzyl bromide.

Caption: Synthetic pathway for 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the general procedure for the synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene from 4-bromo-2-fluorophenol and benzyl bromide.

Materials:

-

4-bromo-2-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or other suitable polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-2-fluorophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (Fluorophenyl Ring): δ 6.8-7.5 ppm | C-O (Ether): δ 150-160 ppm |

| Aromatic Protons (Benzyl Ring): δ 7.2-7.5 ppm | C-F: δ 155-165 (d, J ≈ 240-250 Hz) |

| Methylene Protons (-CH₂-): δ 5.0-5.2 ppm | C-Br: δ 110-120 ppm |

| Aromatic Carbons (Fluorophenyl Ring): δ 115-135 ppm | |

| Aromatic Carbons (Benzyl Ring): δ 127-137 ppm | |

| Methylene Carbon (-CH₂-): δ 70-75 ppm |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 'J' represents the coupling constant.

Applications in Drug Development and Medicinal Chemistry

Halogenated organic molecules, particularly those containing fluorine and bromine, are of significant interest in drug discovery and development. The incorporation of these atoms can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

1-(Benzyloxy)-4-bromo-2-fluorobenzene serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atom can enhance the pharmacokinetic properties of a drug candidate.

While specific examples of marketed drugs derived directly from 1-(benzyloxy)-4-bromo-2-fluorobenzene are not publicly documented, its structural motifs are present in various compounds investigated in medicinal chemistry research. For instance, related benzyloxy-phenyl structures are found in intermediates for the synthesis of inhibitors for various enzymes and receptors. The unique combination of reactive sites on this molecule makes it a valuable starting material for the generation of compound libraries for high-throughput screening.

Caption: Role of 1-(benzyloxy)-4-bromo-2-fluorobenzene in a drug discovery workflow.

Conclusion

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a valuable synthetic intermediate with potential applications in the development of novel pharmaceuticals. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive scaffold for the creation of new molecular entities for biological screening. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

1-(Benzyloxy)-4-bromo-2-fluorobenzene synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, detailed experimental procedures, quantitative data from related syntheses, and visualizations to ensure reproducibility and aid in laboratory practice.

Introduction

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a valuable building block in medicinal chemistry and organic synthesis. The presence of the benzyloxy group serves as a protecting group for the phenolic hydroxyl, while the bromo and fluoro substituents provide sites for further functionalization, such as cross-coupling reactions. The synthesis described herein involves the O-alkylation of 4-bromo-2-fluorophenol with benzyl bromide.

Reaction Scheme and Mechanism

The synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene is accomplished through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In the first step, a base, typically potassium carbonate, deprotonates the hydroxyl group of 4-bromo-2-fluorophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether product.[1]

Overall Reaction:

Quantitative Data

The following table summarizes typical reaction conditions and yields for Williamson ether syntheses of similar aryl benzyl ethers, providing a benchmark for the expected outcome of the described protocol.

| Starting Phenol | Benzylating Agent | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Substituted Phenol | Benzyl bromide (1.03) | K₂CO₃ (2.5) | DMF | Room Temp. | 14 | 97 | [4] |

| 4-Bromo-2-chlorophenol | Benzyl bromide (1.1) | K₂CO₃ (1.3) | DMF | Room Temp. | 3 | 99 | [5] |

| 4-Fluoro-2-hydroxybenzaldehyde | Benzyl bromide (1.1-1.2) | K₂CO₃ (1.5-2.0) | Acetone | Reflux | 4-8 | - | [1] |

Detailed Experimental Protocol

This protocol details the synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene from 4-bromo-2-fluorophenol and benzyl bromide.

Materials:

-

4-Bromo-2-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorophenol (1.0 equiv.).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 equiv.) to the flask. Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants (a typical concentration is 0.5-1.0 M with respect to the phenol).

-

Addition of Benzyl Bromide: Stir the suspension at room temperature for 15-20 minutes. Slowly add benzyl bromide (1.05 equiv.) to the stirred suspension dropwise via a syringe or dropping funnel.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 3-14 hours.[4]

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 1-(benzyloxy)-4-bromo-2-fluorobenzene.

-

Visualizations

Diagram 1: Williamson Ether Synthesis Signaling Pathway

Caption: Mechanism of the Williamson ether synthesis for 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Spectral Analysis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data and analytical methodologies for the characterization of 1-(benzyloxy)-4-bromo-2-fluorobenzene. This compound, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, requires precise structural confirmation through a combination of spectroscopic techniques. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ar-H | 7.50 - 7.30 | m | |

| Ar-H | 7.25 - 7.15 | m | |

| Ar-H | 7.10 - 7.00 | m | |

| O-CH₂ | ~5.10 | s | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C-O | ~155 | ||

| C-F | ~158 (d, ¹JCF ≈ 245 Hz) | ||

| C-Br | ~110 | ||

| Ar-C (quaternary) | 136, 129 | ||

| Ar-CH | 128.5, 128.0, 127.5, 118-115 (m) | ||

| O-CH₂ | ~71 | ||

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | ||

| Ar-F | -110 to -125 |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 2950 - 2850 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-O-C | Asymmetric Stretch | 1275 - 1200 |

| C-F | Stretch | 1250 - 1020 |

| C-Br | Stretch | 680 - 515 |

Note: An experimental FTIR spectrum is available on SpectraBase[1].

Table 3: Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 280/282 | Molecular ion peak with isotopic pattern for Bromine. |

| [M-Br]⁺ | 201 | Loss of Bromine atom. |

| [C₇H₇]⁺ | 91 | Tropylium ion (benzylic fragment). |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for an organic compound such as 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable fluorinated reference standard (e.g., CFCl₃) for ¹⁹F NMR.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Proton decoupling may be applied to simplify the spectrum.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard. Integration of the ¹H NMR signals provides information on the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the clean salt plate. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This is a hard ionization technique that often results in extensive fragmentation, providing valuable structural information.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces the protonated molecule [M+H]⁺ or other adducts.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, each offering different advantages in terms of resolution, mass accuracy, and scan speed.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements, which can be used to determine the elemental composition of the ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described above.

Caption: Workflow for the spectroscopic analysis and structural confirmation of 1-(benzyloxy)-4-bromo-2-fluorobenzene.

References

An In-Depth Technical Guide to the Reactivity Profile of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1-(benzyloxy)-4-bromo-2-fluorobenzene, a versatile building block in modern organic synthesis. The strategic placement of the benzyloxy, bromo, and fluoro substituents on the benzene ring imparts a unique and tunable reactivity profile, making it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details its participation in a range of palladium-catalyzed cross-coupling reactions, metallation reactions, and nucleophilic aromatic substitutions, offering insights into its synthetic utility. Quantitative data from analogous reactions are presented to guide reaction optimization, and detailed experimental protocols for key transformations are provided.

Introduction

1-(Benzyloxy)-4-bromo-2-fluorobenzene, with the CAS Number 185346-79-6, is a trifunctionalized aromatic compound. Its molecular structure combines a bulky, electron-donating benzyloxy group, a versatile bromo substituent amenable to various cross-coupling reactions, and an electron-withdrawing fluoro group that can influence regioselectivity and metabolic stability in derivative compounds. This unique combination of functionalities allows for a diverse range of chemical transformations, enabling the construction of intricate molecular architectures.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 4-(Benzyloxy)-1-bromo-2-fluorobenzene |

| CAS Number | 185346-79-6 |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 31.0-37.0 °C[1] |

Reactivity Profile

The reactivity of 1-(benzyloxy)-4-bromo-2-fluorobenzene is dominated by the interplay of its three key functional groups. The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. The electron-donating benzyloxy group and the electron-withdrawing fluorine atom influence the electron density of the aromatic ring, thereby affecting the rates and regioselectivity of these reactions. Furthermore, the fluorine atom ortho to the bromine can facilitate ortho-lithiation.

Palladium-Catalyzed Cross-Coupling Reactions

1-(Benzyloxy)-4-bromo-2-fluorobenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. 1-(Benzyloxy)-4-bromo-2-fluorobenzene can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to generate biaryl structures, which are prevalent in many pharmaceutical compounds. The electron-donating benzyloxy group can enhance the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.

Representative Suzuki-Miyaura Coupling Data for Analogous Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | - | - | 75[2] |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Ln | - | K₂CO₃ | H₂O/EtOH | 70 | - | High |

Experimental Protocol: Suzuki-Miyaura Coupling with (4-Methoxyphenyl)boronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(benzyloxy)-4-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to arylamines. 1-(Benzyloxy)-4-bromo-2-fluorobenzene can be coupled with a variety of primary and secondary amines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with less reactive amines.

Representative Buchwald-Hartwig Amination Data for Analogous Aryl Bromides

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 91[3] |

| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl (3) | - | LHMDS | THF | RT | - | 99[4] |

| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl (3) | - | LHMDS | THF | RT | 0.33 | 93[5] |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add 1-(benzyloxy)-4-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl acetylenes. These products are valuable intermediates in the synthesis of more complex molecules and conjugated materials.

Representative Sonogashira Coupling Data for Analogous Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-2-ethynylbenzene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | K₂CO₃ | DMA | 80 | 16 | 50[6] |

| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF-DMA | 75 | 72 | <2[6] |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add 1-(benzyloxy)-4-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) followed by phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® and wash with diethyl ether. The filtrate is then washed with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. This reaction is a powerful tool for the synthesis of complex organic molecules.

Representative Heck Reaction Data for Analogous Aryl Bromides

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100-120 | - | - |

| Bromobenzene | n-Butyl Acrylate | Pd/C (3) | - | (n-Bu)₃N | [OMIm]BF₄ | 120 | 10 | 85 |

Experimental Protocol: Heck Reaction with Styrene

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(benzyloxy)-4-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv.).

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring and monitor by TLC.

-

Workup: After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography.

Metallation Reactions

The presence of both bromo and fluoro substituents allows for selective metallation reactions, opening up further avenues for functionalization.

Treatment of 1-(benzyloxy)-4-bromo-2-fluorobenzene with magnesium metal can lead to the formation of the corresponding Grignard reagent. However, the presence of the ortho-fluorine atom introduces the possibility of benzyne formation through elimination of magnesium bromofluoride. Careful control of reaction temperature is crucial to favor the formation of the Grignard reagent and minimize side reactions.

Typical Conditions for Grignard Reagent Formation from Aryl Bromides

| Aryl Bromide | Initiation | Solvent | Temperature | Typical Yield (%) |

| 1-Bromo-2-(prop-1-en-2-yl)benzene | Iodine crystal | THF | -20 to 0 °C | 85-98[7] |

| Bromobenzene | Iodine, gentle heating | Diethyl ether | Reflux | 80-95 |

Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow to cool.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes.

-

Grignard Formation: Add anhydrous THF to cover the magnesium. Prepare a solution of 1-(benzyloxy)-4-bromo-2-fluorobenzene (1.0 equiv.) in anhydrous THF in the dropping funnel. Add a small portion to initiate the reaction. Once initiated, cool the flask to 0 °C and add the remaining aryl bromide solution dropwise. Stir for 1-2 hours at 0 °C.

-

Reaction with Electrophile: Cool the Grignard solution to -78 °C and slowly add a solution of the electrophile (e.g., DMF or benzaldehyde) in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

References

- 1. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

Solubility Profile of 1-(Benzyloxy)-4-bromo-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1-(Benzyloxy)-4-bromo-2-fluorobenzene, a key intermediate in various synthetic applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on structural analysis and provides detailed experimental protocols for its empirical determination.

Predicted Solubility of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like". 1-(Benzyloxy)-4-bromo-2-fluorobenzene possesses a complex molecular structure with both polar and non-polar characteristics. The presence of the ether linkage and the fluorine atom introduces polarity, while the two aromatic rings and the bromine atom contribute to its non-polar, hydrophobic nature.

Based on this structure, a qualitative prediction of its solubility in various common organic solvents is presented in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | The presence of a halogenated aromatic ring in the solute suggests strong van der Waals interactions with halogenated solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The two aromatic rings in the solute will have favorable π-π stacking interactions with aromatic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether linkage in the solute can engage in dipole-dipole interactions with ether solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polar carbonyl group of the ketone can interact with the polar regions of the solute. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, the ester group can interact with the polar functionalities of the solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of alcohols to form hydrogen bonds may not be as effective in solvating the largely non-polar solute. Solubility is expected to decrease with increasing alcohol chain length. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Low | The significant polarity introduced by the ether and fluorine is likely to limit solubility in highly non-polar solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | The strong dipole moments of these solvents can effectively solvate the polar regions of the solute molecule. |

| Water | Very Low / Insoluble | The large hydrophobic surface area of the molecule will lead to minimal solubility in water.[1][2] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended. These methods are adapted from standard laboratory procedures for determining the solubility of solid organic compounds.[3][4][5][6][7]

I. Qualitative Solubility Assessment

This initial assessment provides a rapid determination of solubility in various solvents.

Materials:

-

1-(Benzyloxy)-4-bromo-2-fluorobenzene

-

A selection of organic solvents from different classes (see Table 1)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 20-30 mg of 1-(Benzyloxy)-4-bromo-2-fluorobenzene into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the mixture for 60 seconds.[4]

-

Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble". If some solid remains, it is "partially soluble" or "insoluble".

-

Record the observations for each solvent.

II. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a quantitative measurement of solubility at a specific temperature.

Materials:

-

1-(Benzyloxy)-4-bromo-2-fluorobenzene

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or rotary evaporator

-

Oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of 1-(Benzyloxy)-4-bromo-2-fluorobenzene to a known volume of the chosen solvent in a sealed flask.

-

Place the flask in a constant temperature shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature until the excess solid settles.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it to remove any undissolved solid particles.

-

Transfer the filtered solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a fume hood.

-

Once the solvent is fully evaporated, dry the remaining solid in an oven at a temperature below the compound's melting point (31.0-37.0°C) until a constant weight is achieved.[8]

-

Weigh the evaporating dish with the dried solid. The difference in weight gives the mass of the dissolved solute.

-

Calculate the solubility in g/L or mg/mL.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

physical appearance of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-4-bromo-2-fluorobenzene is a halogenated aromatic ether with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its physical and chemical properties is essential for its safe handling, effective use in synthetic protocols, and for the characterization of its downstream products. This technical guide provides a comprehensive overview of the physical appearance and key physicochemical characteristics of 1-(Benzyloxy)-4-bromo-2-fluorobenzene, supported by tabulated data and generalized experimental methodologies.

Physical Properties

1-(Benzyloxy)-4-bromo-2-fluorobenzene is typically supplied as a white, fused solid at room temperature.[1] Its solid form is a key characteristic for its storage and handling in a laboratory setting. The visual appearance is a primary indicator of purity, with significant deviations from a white color potentially indicating the presence of impurities.

Summary of Physical Data

The key physical and chemical identifiers for 1-(Benzyloxy)-4-bromo-2-fluorobenzene are summarized in the table below for easy reference.

| Property | Value | Reference |

| Appearance | White Fused Solid | [1] |

| Melting Point | 31.0-37.0 °C | [1] |

| Molecular Formula | C₁₃H₁₀BrFO | [1] |

| CAS Number | 185346-79-6 | [1] |

| IUPAC Name | 4-(benzyloxy)-1-bromo-2-fluorobenzene | [1] |

Experimental Protocols

The determination of the physical properties of a chemical compound like 1-(Benzyloxy)-4-bromo-2-fluorobenzene follows standardized laboratory procedures. Below are generalized methodologies for the key properties described.

Determination of Physical Appearance

Objective: To visually inspect and record the physical state, color, and form of the substance at ambient temperature.

Methodology:

-

A sample of the compound is placed on a clean, dry watch glass or in a transparent container.

-

The sample is observed under adequate lighting against both a white and a dark background to accurately determine its color.

-

The physical form (e.g., crystalline, amorphous, fused solid) is noted.

-

Observations are recorded in a laboratory notebook.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the chemical structure and its physical properties, as well as a general workflow for the characterization of a chemical compound.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from structurally similar chemicals, including halogenated aromatic compounds and aryl ethers. It is imperative that this substance be handled with the utmost care in a controlled laboratory environment by trained professionals.

Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | Thermo Fisher Scientific[1], ChemicalBook[2][3] |

| CAS Number | 185346-79-6 | Thermo Fisher Scientific[4], ChemicalBook[2][3] |

| Molecular Formula | C13H10BrFO | Thermo Fisher Scientific[1][4] |

| Appearance | White fused solid | Thermo Fisher Scientific[4] |

| Melting Point | 31.0-37.0 °C | Thermo Fisher Scientific[4] |

| Purity | ≥97.5% (GC) | Thermo Fisher Scientific[1][4] |

Hazard Identification and Classification

-

Acute Toxicity: Potentially harmful if inhaled or swallowed.[7][8]

-

Eye Damage/Irritation: May cause serious eye irritation.[7][8]

-

Respiratory Irritation: May cause respiratory tract irritation.[7]

-

Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following PPE is mandatory when handling 1-(Benzyloxy)-4-bromo-2-fluorobenzene:

| Protection Type | Specific Equipment | Standard/Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles and, where splashing is a risk, a face shield.[6][9] | NIOSH/MSHA or European Standard EN 149 approved.[6] | To protect eyes from splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Vitin®).[9] | Inspect gloves prior to use and dispose of contaminated gloves properly.[7] | To prevent skin contact. |

| Skin and Body Protection | A laboratory coat (flame-retardant recommended), long pants, and closed-toe shoes.[9][10][11] | --- | To protect skin from accidental spills. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[9] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6][9] | --- | To minimize inhalation of vapors. |

Experimental Protocols: Safe Handling Procedures

Adherence to a strict operational workflow is essential for safety.

Preparation

-

Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for structurally similar compounds.[9]

-

Ensure Proper Ventilation: All handling of 1-(Benzyloxy)-4-bromo-2-fluorobenzene must be conducted in a properly functioning chemical fume hood.[9]

-

Assemble Equipment: Gather all necessary apparatus and reagents within the fume hood to minimize movement of the chemical.

-

Don PPE: Put on all required personal protective equipment as outlined in Section 3.[9]

Handling

-

Aliquoting: Carefully transfer the required amount of the chemical, avoiding the creation of dust or splashes.

-

Reaction Setup: Keep all containers tightly closed when not in use. Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

Cleanup and Disposal

-

Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[9]

-

Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed waste container.[9][12]

-

Disposal: Dispose of all waste in accordance with institutional and local environmental regulations.[9]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

| Emergency Situation | First Aid Measures |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][13] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Do not use solvents to wash the skin.[13] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

| Spill | Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[14] Ventilate the area and wash the spill site after material pickup is complete. |

| Fire | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[7] Water spray may be used to cool containers.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[7] |

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

-

Containers: Store in a tightly closed, properly labeled container.[12][14]

-

Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][14]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][11]

Visualized Workflows and Hazard Relationships

To further aid in the safe handling of 1-(Benzyloxy)-4-bromo-2-fluorobenzene, the following diagrams illustrate key processes and relationships.

Caption: A generalized workflow for the safe handling of 1-(Benzyloxy)-4-bromo-2-fluorobenzene.

Caption: A decision-making workflow for responding to a chemical exposure event.

Caption: The potential hazards associated with 1-(Benzyloxy)-4-bromo-2-fluorobenzene.

References

- 1. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-(Benzyloxy)-1-bromo-2-fluorobenzene | 185346-79-6 [amp.chemicalbook.com]

- 3. 4-(Benzyloxy)-1-bromo-2-fluorobenzene | 185346-79-6 [amp.chemicalbook.com]

- 4. H30053.14 [thermofisher.com]

- 5. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-(benzyloxy)-4-bromo-2-fluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science, and this guide offers a comprehensive resource for its effective utilization in carbon-carbon bond formation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C coupled products from organoboron compounds and organohalides. 1-(Benzyloxy)-4-bromo-2-fluorobenzene is a valuable substrate, incorporating a bulky, electron-donating benzyloxy group and a fluorine atom, which can influence the electronic and steric environment of the reaction center. The selection of appropriate catalytic systems is crucial for achieving high yields and purity. This document outlines recommended conditions and detailed protocols for the successful Suzuki coupling of this substrate with various boronic acids.

Data Presentation: Suzuki Coupling Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to 1-(benzyloxy)-4-bromo-2-fluorobenzene, providing a strong basis for reaction optimization.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100-120 | 12-24 | Good to Excellent | General Protocol for Aryl Fluorides[1] |

| Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (3) | Toluene | 100 | 18 | High | Sterically Hindered Substrates |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 140 | 0.3 | Moderate to Good | Microwave Conditions[2] |

| PdCl₂(dppf) (10) | - | Na₂CO₃ (2 M) | Toluene/Dioxane (4:1) | 85 | 4 | Not specified | General Biphasic Conditions[3] |

| Pd(OAc)₂ (0.5) | - | K₂CO₃ (2) | WEB | Room Temp | 2-12 | High | Ligand-Free Conditions[4] |

| CataCXium A Pd G3 (5) | - | Cs₂CO₃ (2) | 2-MeTHF | 70 | Not specified | up to 97% | Unprotected ortho-bromoanilines[5] |

| Pd₂(dba)₃ (5) | L1 (10) | K₂CO₃ (2) | THF | 60 | 1 | 85 | Sterically Hindered Substrates[6] |

Yields are representative and can vary depending on the specific boronic acid used. L1 refers to 4-(2-(diphenylphosphino)phenyl)morpholine. WEB stands for "Water Extract of Banana," a green solvent alternative.

Experimental Protocols

The following protocols are based on established methods for Suzuki-Miyaura coupling of challenging aryl bromides and can be adapted for 1-(benzyloxy)-4-bromo-2-fluorobenzene.

Protocol 1: Standard Conditions with a Buchwald Ligand

This protocol is recommended as a starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

1-(Benzyloxy)-4-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed deionized water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-(benzyloxy)-4-bromo-2-fluorobenzene, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the flask via syringe.

-

Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid reaction optimization and library synthesis.

Materials:

-